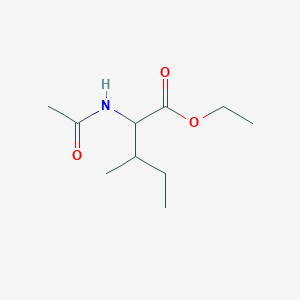

Ethyl 2-acetamido-3-methyl-pentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 2-acetamido-3-methylpentanoate |

InChI |

InChI=1S/C10H19NO3/c1-5-7(3)9(11-8(4)12)10(13)14-6-2/h7,9H,5-6H2,1-4H3,(H,11,12) |

InChI Key |

FQTDATMBOBJGPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

**advanced Methodologies for the Stereocontrolled Synthesis of Ethyl 2 Acetamido 3 Methyl Pentanoate**

Enantioselective Catalytic Approaches to Ethyl 2-acetamido-3-methyl-pentanoate and Analogues

Enantioselective catalysis offers the most elegant and atom-economical routes to chiral molecules like this compound. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral α-amino acid derivatives. The typical approach involves the hydrogenation of a prochiral enamide precursor, such as ethyl 2-acetamido-3-methyl-2-pentenoate, using a transition metal complex with a chiral ligand.

Rhodium and Ruthenium-based catalysts, featuring chiral phosphine (B1218219) ligands (e.g., DuPhos, JosiPhos, TangPhos), are prominent in this field. The catalyst coordinates to the double bond of the enamide substrate, and the chiral ligand environment dictates the face from which hydrogen is delivered, thereby establishing the stereocenter at the α-carbon. For precursors to molecules like this compound, this method can achieve exceptionally high enantioselectivities (ee). While specific studies on the asymmetric hydrogenation of ethyl 2-acetamido-3-methyl-2-pentenoate are not prevalent, extensive research on analogous α-acetamidoacrylate esters demonstrates the viability and high efficiency of this strategy. nih.gov

Table 1: Representative Data for Asymmetric Hydrogenation of α-Enamide Esters

| Catalyst Precursor | Chiral Ligand | Substrate Analogue | Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhos | Methyl 2-acetamidoacrylate | >99% |

| [Rh(COD)₂]BF₄ | (R)-ProPhos | Ethyl 2-acetamidocinnamate | 96% |

This table presents data for analogous compounds to illustrate the general effectiveness of the described synthetic strategy.

The use of chiral auxiliaries is a classic and reliable method for stereocontrolled synthesis. sigmaaldrich.comwikipedia.org In this approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of this compound, a common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, an oxazolidinone auxiliary, popularized by David Evans, can be acylated with a propionyl group and then diastereoselectively alkylated at the α-position with an ethyl halide. Subsequent cleavage of the auxiliary would provide the chiral amino acid core, which can then be N-acetylated and esterified. The steric hindrance of the auxiliary blocks one face of the enolate, leading to highly diastereoselective alkylation. researchgate.net

Table 2: Diastereoselective Alkylation using Chiral Oxazolidinone Auxiliaries

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 |

| (S)-4-benzyl-2-oxazolidinone | Methyl iodide | 97:3 |

This table presents data for analogous reactions to illustrate the general effectiveness of the chiral auxiliary strategy.

Organocatalysis , the use of small, metal-free organic molecules to catalyze reactions, has emerged as a major field in asymmetric synthesis. For analogues of this compound, chiral phosphoric acids or bifunctional thiourea (B124793) catalysts could be employed in reactions such as asymmetric Michael additions or Mannich reactions to construct the chiral backbone with high enantioselectivity. rsc.org

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with unparalleled selectivity under mild conditions. mdpi.com Enzymes like transaminases are particularly relevant for producing chiral amines and amino acids. A potential biocatalytic route to the precursor of this compound could involve the reductive amination of an α-keto acid, ethyl 2-oxo-3-methylpentanoate, using an engineered transaminase enzyme. These enzymes can exhibit near-perfect enantio- and diastereoselectivity, offering a green and efficient synthetic alternative.

Diastereoselective Synthesis of this compound

Because this compound has two stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The target molecule is a derivative of isoleucine, which has a (2S,3S) configuration in its natural L-form. Synthesis must therefore control both centers to produce the desired syn relationship.

In substrate-controlled reactions, an existing stereocenter in the molecule directs the formation of a new stereocenter. A synthetic route starting from a chiral precursor, such as (S)-2-methylbutanal, could establish the C3 stereocenter first. Subsequent reactions to build the C2 stereocenter would then be influenced by the existing C3 methyl group. For example, an asymmetric Strecker synthesis or the addition of a chiral nucleophile to an imine derived from this aldehyde could proceed with a degree of diastereoselectivity dictated by steric hindrance from the adjacent chiral center.

Reagent-controlled synthesis uses a chiral reagent or catalyst to determine the stereochemical outcome, regardless of existing stereocenters (though matching and mismatching effects can occur). Asymmetric hydrogenation, as described in section 2.1.1, is a prime example. When hydrogenating a substrate like ethyl 2-acetamido-3-methyl-2-pentenoate, the chiral catalyst not only sets the C2 stereocenter but does so in a way that is highly diastereoselective relative to the pre-existing C3 stereocenter. The choice of catalyst and ligand can favor the formation of the syn or anti diastereomer. For isoleucine derivatives, catalyst systems have been developed that strongly favor the natural syn configuration. rsc.org

Kinetic Resolution Techniques for Enantioenrichment of this compound Precursors

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of this compound synthesis, this technique is typically applied to its immediate precursor, ethyl 2-amino-3-methyl-pentanoate (ethyl isoleucinate). Enzymes, particularly lipases, are often the catalysts of choice due to their high enantioselectivity and mild reaction conditions.

The principle of enzymatic kinetic resolution of a racemic ethyl isoleucinate mixture involves the selective acylation or hydrolysis of one enantiomer by the lipase (B570770), leaving the other enantiomer unreacted and thus enantioenriched. For instance, a lipase can selectively catalyze the hydrolysis of the L-enantiomer of an amino acid ester in an aqueous solution, allowing for the separation of the resulting L-amino acid from the unreacted D-ester.

Several lipases have demonstrated efficacy in the kinetic resolution of various amino acid esters. While specific data for ethyl isoleucinate is not extensively documented in readily available literature, general principles from studies on similar substrates can be applied. The choice of enzyme, solvent, and acylating agent (in the case of transesterification) are critical parameters that influence both the reaction rate and the enantioselectivity.

Table 1: Representative Lipases in the Kinetic Resolution of Amino Acid Esters

| Lipase Source | Reaction Type | Typical Substrates | Potential Application to Ethyl Isoleucinate Precursors |

| Pseudomonas cepacia | Hydrolysis/Transesterification | Various α-amino acid esters | High potential for selective hydrolysis or acylation. |

| Candida antarctica Lipase B (CALB) | Hydrolysis/Transesterification | Broad range of amino acid esters | Known for high enantioselectivity and stability. |

| Rhizopus oryzae | Hydrolysis | Phenylalanine and other aromatic amino acid esters | May exhibit different selectivity profiles. |

| Porcine Pancreatic Lipase | Hydrolysis | General amino acid esters | A classic biocatalyst for ester hydrolysis. |

The enantiomeric excess (ee) of the resolved product is a key measure of the success of the kinetic resolution. High enantioselectivity (often expressed as the enantiomeric ratio, E) is crucial for obtaining products with high optical purity.

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

The synthesis of this compound typically involves the N-acetylation of ethyl isoleucinate. The optimization of reaction parameters in this step is critical to ensure a high yield and prevent side reactions, such as racemization. Key parameters that are commonly optimized include the choice of acetylating agent, solvent, temperature, and reaction time.

Acetic anhydride (B1165640) is a common and effective acetylating agent for this transformation. The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct. The choice of solvent can influence the reaction rate and solubility of the reactants.

Table 2: Optimization of N-Acetylation of an Amino Ester (Hypothetical Data Based on General Procedures)

| Entry | Acetylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetic Anhydride | Dichloromethane (B109758) | 0 to 25 | 2 | 85 |

| 2 | Acetyl Chloride | Tetrahydrofuran | 0 | 1 | 90 |

| 3 | Acetic Anhydride | Ethyl Acetate (B1210297) | 25 | 4 | 88 |

| 4 | Acetic Anhydride | Acetonitrile (B52724) | 25 | 3 | 92 |

Furthermore, in enzymatic syntheses, parameters such as pH, enzyme concentration, and substrate concentration are crucial for achieving optimal performance. For instance, in a lipase-catalyzed synthesis of an ester, controlling the water content is essential to shift the equilibrium towards the product.

Multicomponent Reactions (MCRs) for Acetamido Pentanoate Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer a highly efficient and atom-economical approach to constructing molecular scaffolds. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-acetamido carboxamide and α-acyloxy carboxamide derivatives, respectively, which are structurally related to this compound.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To construct a scaffold similar to the target molecule, one could envision a reaction where a component derived from isoleucine is utilized. For example, using isoleucine ethyl ester as the amine component, along with an aldehyde, a carboxylic acid, and an isocyanide, would lead to a dipeptide-like structure. While not a direct synthesis of the target ester, this approach highlights the power of MCRs in rapidly generating complex molecules with the desired acetamido functionality.

The Passerini three-component reaction , on the other hand, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. This reaction could be employed to synthesize precursors that can be further elaborated to the target molecule.

Table 3: Illustrative Ugi Reaction for the Synthesis of an Isoleucine Derivative

| Aldehyde | Amine (Isoleucine Derivative) | Carboxylic Acid | Isocyanide | Product |

| Formaldehyde | Ethyl Isoleucinate | Acetic Acid | tert-Butyl isocyanide | Ethyl 2-(2-(tert-butylamino)-2-oxoacetamido)-3-methylpentanoate |

The yields of MCRs are highly dependent on the specific substrates and reaction conditions. However, their ability to generate molecular diversity in a single step makes them a highly attractive strategy in modern organic synthesis.

**stereochemical Characterization and Configurational Stability of Ethyl 2 Acetamido 3 Methyl Pentanoate**

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination

Spectroscopic methods that utilize polarized light or nuclear magnetic resonance are indispensable for elucidating the three-dimensional structure of chiral molecules like Ethyl 2-acetamido-3-methyl-pentanoate in solution.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive techniques for assigning the absolute configuration of stereocenters.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. tum.de The resulting curve, particularly the sign and wavelength of its peaks and troughs (known as Cotton effects), can be correlated with the stereochemistry of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org For a molecule to be CD active, it must contain a chromophore (a light-absorbing group) in a chiral environment. researchgate.net In this compound, the amide and ester carbonyl groups act as chromophores. The sign and intensity of the observed Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around these chromophores, providing a fingerprint of the molecule's absolute configuration. nih.gov

The application of these techniques is often enhanced by comparing experimental spectra with those predicted by quantum chemical calculations, which can provide a more definitive assignment of stereochemistry. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For complex stereochemical assignments, two-dimensional (2D) NMR experiments are particularly insightful, as they reveal correlations between different nuclei within the molecule, helping to define both its connectivity and spatial arrangement.

Correlation Spectroscopy (COSY/TOCSY): Total Correlation Spectroscopy (TOCSY) experiments identify protons that are part of the same spin system, revealing through-bond scalar couplings. This is crucial for assigning the proton signals associated with the ethyl group, the pentanoate backbone, and the acetyl group. arxiv.orgwustl.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å). This information is vital for determining the relative stereochemistry and the preferred solution-state conformation of the molecule. For this compound, NOE correlations between the proton at C2 and the protons at C3 and its methyl substituent can help establish their relative orientation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons, confirming the assignment of the carbon backbone. nih.gov

By analyzing the coupling constants and NOE patterns, a detailed 3D model of the molecule's predominant conformation in solution can be constructed.

VCD and ECD are powerful chiroptical techniques that provide complementary information for unambiguous stereochemical assignment.

Electronic Circular Dichroism (ECD): As an extension of CD into the UV region, ECD investigates electronic transitions. researchgate.net It is a highly sensitive method for determining the absolute configuration of chiral compounds, including pharmaceuticals. nih.govnih.gov The comparison of an experimental ECD spectrum with a computationally predicted spectrum for a known configuration is a reliable method for absolute stereochemical assignment. nih.govyoutube.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.org Since every vibrational mode of a chiral molecule can potentially be VCD active, VCD spectra contain a wealth of detailed structural information. rsc.orgbruker.com This makes VCD an exceptionally powerful tool for determining the absolute configuration of complex molecules in solution without the need for crystallization. youtube.comwikipedia.org The rich information content allows for a confident match between the experimental spectrum and the calculated spectrum of a single enantiomer.

The table below summarizes the principles and applications of these advanced spectroscopic techniques.

| Technique | Principle | Information Obtained | Application to this compound |

|---|---|---|---|

| CD / ORD | Differential absorption (CD) or rotation (ORD) of circularly polarized light by chiral chromophores. | Absolute configuration, location of stereocenters relative to chromophores. | Assigns absolute configuration at C2 and C3 based on the Cotton effects of the amide and ester groups. |

| 2D NMR (NOESY) | Measures through-space correlations between protons based on the Nuclear Overhauser Effect. | Relative stereochemistry, internuclear distances, solution-state conformation. | Determines the relative orientation of substituents at the C2 and C3 stereocenters. |

| ECD / VCD | Differential absorption of circularly polarized light at electronic (ECD) or vibrational (VCD) transition frequencies. | Unambiguous absolute configuration and predominant solution conformation. | Provides a detailed stereochemical fingerprint for definitive assignment by matching experimental and calculated spectra. |

Crystallographic Analysis of this compound and Related Derivatives

In a study of N-acetyl-DL-isoleucine, the crystal structure was solved, revealing key structural parameters. nih.gov These parameters offer a reliable reference for understanding the solid-state conformation of its ethyl ester derivative.

The table below presents selected crystallographic data for N-acetyl-DL-isoleucine.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₅NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 7.0603 |

| b (Å) | 9.2687 |

| c (Å) | 29.062 |

| α, β, γ (°) | 90.0000 |

| Data sourced from PubChem CID 7036275. nih.gov |

The solid-state structure is stabilized by intermolecular hydrogen bonds, primarily involving the amide and carboxylic acid groups. In the ethyl ester derivative, similar interactions involving the amide group would be expected to play a significant role in the crystal packing.

Investigating Racemization Pathways and Configurational Stability under Varied Reaction Conditions

The configurational stability of the α-carbon (C2) in amino acid esters is a critical concern during synthesis, purification, and storage, as it is susceptible to racemization (the conversion of an enantiomer into a mixture of both enantiomers). The proton on the α-carbon is acidic and can be abstracted under certain conditions, leading to a planar enolate intermediate, which upon reprotonation can yield either stereoisomer.

Several factors are known to influence the rate of racemization in N-acyl amino acid esters:

Base/pH: The presence of a base is the primary driver of racemization. Alkaline conditions, such as those using sodium hydrogen carbonate or other bases during synthesis, can lead to significant loss of stereochemical purity by promoting the formation of the enolate intermediate. nih.gov

Solvent: The choice of solvent can impact racemization. Polar, aprotic solvents may stabilize the charged intermediate, potentially facilitating racemization.

Temperature: Higher temperatures generally increase the rate of chemical reactions, including racemization. Reactions are often conducted at lower temperatures to preserve stereochemical integrity. google.com

Presence of Aldehydes/Ketones: Studies have shown that aliphatic ketones, such as acetone, in the presence of a carboxylic acid like acetic acid, can effectively promote the racemization of α-amino acid esters. google.comnih.gov This is a known method for intentionally racemizing an unwanted isomer for recycling purposes.

Research on the aminolysis of activated N-alkoxycarbonylamino acid esters has shown that partial racemization can occur, particularly when the ester has prolonged contact with an alkaline medium. nih.gov Strategies to minimize this include using an excess of the incoming amino acid anion and limiting the reaction time. nih.gov For synthetic procedures involving this compound, careful control of pH, temperature, and reaction time is essential to maintain its configurational stability. d-nb.inforesearchgate.net

The table below summarizes key factors affecting the configurational stability of the α-carbon.

| Condition | Effect on Stability | Mechanism |

|---|---|---|

| Alkaline pH | Decreases stability (promotes racemization) | Base-catalyzed abstraction of the α-proton, leading to a planar enolate intermediate. nih.gov |

| Elevated Temperature | Decreases stability | Provides the necessary activation energy for proton abstraction and racemization. google.com |

| Presence of Ketones/Acids | Decreases stability | Catalyzes the enolization process, accelerating the rate of racemization. nih.gov |

| Anhydrous, Neutral Conditions | High stability | Minimizes the potential for proton abstraction, preserving the stereocenter's configuration. |

**chemical Transformations and Derivatization of Ethyl 2 Acetamido 3 Methyl Pentanoate**

Hydrolysis and Transesterification Reactions of the Ethyl Ester Moiety

The ethyl ester group is a key site for the chemical modification of Ethyl 2-acetamido-3-methyl-pentanoate. It readily undergoes hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, N-acetyl-L-isoleucine, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester is hydrolyzed via saponification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions will yield mthis compound and ethanol. This equilibrium-driven reaction is often facilitated by using the new alcohol as a solvent to drive the reaction to completion. masterorganicchemistry.com The mechanism is similar to acid-catalyzed hydrolysis but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Modifications of the Amide Functionality: Deacetylation and Acylation Reactions

The amide linkage in this compound provides another avenue for derivatization through deacetylation and acylation reactions.

Deacetylation: The acetyl group can be removed to yield the corresponding primary amine, L-isoleucine ethyl ester. This transformation can be achieved through chemical or enzymatic methods.

Chemical Deacetylation: Strong acidic or basic conditions can hydrolyze the amide bond, although this can sometimes lead to the simultaneous hydrolysis of the ester group.

Enzymatic Deacetylation: A milder and more specific method involves the use of enzymes known as acylases. rsc.orgresearchgate.net Aminoacylases, such as Acylase I, are particularly effective at hydrolyzing the N-acetyl group of N-acetyl-L-amino acids. nih.govhmdb.canih.gov These enzymes are highly stereoselective, making them valuable for the kinetic resolution of racemic mixtures of N-acetyl amino acids. harvard.edu The enzymatic deacetylation of N-acetylated amino acids is a key step in the industrial production of enantiomerically pure amino acids. rsc.orgresearchgate.net

Acylation: The reverse reaction, acylation, can be performed on the deacetylated product, L-isoleucine ethyl ester. This allows for the introduction of different acyl groups to the amino functionality. Common acylating agents include acid chlorides and acid anhydrides. orgoreview.comaklectures.com For instance, reacting L-isoleucine ethyl ester with propionyl chloride would yield ethyl 2-(propionamido)-3-methyl-pentanoate. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. orgoreview.com

Reactions Involving the Carbonyl Group and Adjacent Chiral Centers

The carbonyl group of the ester and the two chiral centers at the C2 and C3 positions are also sites for chemical reactions, which can sometimes affect the stereochemistry of the molecule.

Reactions of the Carbonyl Group: The ester carbonyl group can undergo nucleophilic addition-elimination reactions. le.ac.uk A key reaction is reduction, for instance with a strong reducing agent like lithium aluminum hydride (LiAlH4), which would reduce the ester to the corresponding primary alcohol, 2-acetamido-3-methyl-pentan-1-ol.

Reactions Affecting Chiral Centers: The stereochemical integrity of the chiral centers, particularly the α-carbon (C2), is a crucial consideration during chemical transformations. Under certain conditions, racemization can occur. For example, one proposed mechanism for the concurrent N-acetylation and esterification of amino acids involves the formation of an oxazolidinone intermediate. nih.gov This intermediate can undergo tautomerization to an enol form, which can lead to the racemization of the α-amino acid. nih.gov Similarly, exposure to strong basic conditions during certain reactions can risk epimerization at the α-carbon. However, many reactions, such as N-arylation under mildly basic conditions, have been shown to proceed without significant epimerization. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles of this compound Derivatives

The reactivity of this compound and its derivatives is governed by the nucleophilic and electrophilic nature of their functional groups. masterorganicchemistry.comyoutube.com

Nucleophilic Reactivity: The primary nucleophilic site in the parent molecule is the oxygen atom of the carbonyl groups, which can be protonated under acidic conditions. youtube.com Upon deacetylation to L-isoleucine ethyl ester, the resulting free amino group is a potent nucleophile. This primary amine can react with a wide range of electrophiles, such as alkyl halides (N-alkylation) and acylating agents (N-acylation). orgoreview.com Hydrolysis of the ester to N-acetyl-L-isoleucine yields a carboxylate anion under basic conditions, which is also a nucleophile.

Electrophilic Reactivity: The most significant electrophilic site in this compound is the carbonyl carbon of the ethyl ester. masterorganicchemistry.com This carbon is susceptible to attack by various nucleophiles, leading to hydrolysis, transesterification, or reduction. masterorganicchemistry.comlibretexts.org The amide carbonyl carbon is less electrophilic and therefore less reactive towards nucleophiles than the ester carbonyl carbon.

The interplay of these reactive sites allows for a diverse range of chemical modifications, as summarized in the table below.

| Derivative | Key Reactive Site | Type of Reagent | Resulting Transformation |

| L-Isoleucine ethyl ester | Amino group (-NH2) | Electrophile (e.g., Acyl Chloride) | N-Acylation |

| N-acetyl-L-isoleucine | Carboxylate group (-COO⁻) | Electrophile (e.g., Alkyl Halide) | O-Alkylation (Esterification) |

| This compound | Ester Carbonyl Carbon | Nucleophile (e.g., Hydroxide) | Hydrolysis (Saponification) |

| This compound | Ester Carbonyl Carbon | Nucleophile (e.g., Alkoxide) | Transesterification |

Exploration of Reaction Mechanisms and Kinetics of Derivatization

Understanding the mechanisms and kinetics of the derivatization reactions of this compound is essential for optimizing reaction conditions and controlling product formation.

Reaction Mechanisms:

Ester Hydrolysis and Transesterification: As mentioned, these reactions proceed via a nucleophilic acyl substitution mechanism. masterorganicchemistry.commasterorganicchemistry.com Under acidic conditions, the mechanism involves protonation of the carbonyl, nucleophilic attack, and subsequent elimination of the leaving group. masterorganicchemistry.com Under basic conditions, the mechanism is a direct nucleophilic addition-elimination sequence. masterorganicchemistry.com

Enzymatic Deacetylation: The mechanism of enzymatic deacetylation by acylases involves the binding of the N-acetylated substrate to the active site of the enzyme. news-medical.net These enzymes are often metalloenzymes, and the metal ion (e.g., Zn²⁺) plays a crucial role in activating the amide carbonyl for hydrolysis. hmdb.ca The reaction proceeds through a tetrahedral intermediate, leading to the release of acetate (B1210297) and the free amino acid or its ester. rsc.org

Acylation: The acylation of the corresponding amino ester with an acid anhydride (B1165640) can be efficiently promoted by catalysts like 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org

Kinetics: The study of reaction kinetics provides valuable insights into the rates of these transformations.

Enzymatic Reactions: The kinetics of enzymatic deacetylation often follow the Michaelis-Menten model. news-medical.net This model relates the initial reaction rate to the substrate concentration, allowing for the determination of key parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (KM). news-medical.net For example, the kinetics of deacetylation of N-acetylcysteine by human erythrocytes have been studied, revealing a KM of 1.49 ± 0.16 mM and a Vmax of 2.61 ± 0.08 µmol L⁻¹ min⁻¹. nih.gov The kinetics of acylase I-catalyzed deacetylation have also been investigated, with inhibitors like n-butylmalonic acid showing a Ki of 192 ± 27 µM for the deacetylation of N-acetyl-L-cysteine. nih.gov

Chemical Reactions: The rates of chemical reactions such as hydrolysis are dependent on factors like temperature, pH, and catalyst concentration. For instance, a novel derivatization procedure for amino acids, N-acetyl methyl esterification, showed that methylation conditions, such as a 1-hour reaction at 70°C, governed the reaction yields. nih.gov

The table below provides a summary of kinetic parameters for related reactions.

| Reaction | Enzyme/Catalyst | Substrate | Kinetic Parameter | Value |

| Deacetylation | Human Erythrocyte Acylase | N-acetylcysteine | KM | 1.49 ± 0.16 mM nih.gov |

| Deacetylation | Human Erythrocyte Acylase | N-acetylcysteine | Vmax | 2.61 ± 0.08 µmol L⁻¹ min⁻¹ nih.gov |

| Inhibition of Deacetylation | Acylase I | N-acetyl-L-cysteine | Ki (n-Butylmalonic acid) | 192 ± 27 µM nih.gov |

**role of Ethyl 2 Acetamido 3 Methyl Pentanoate As a Chiral Synthon in Complex Molecule Synthesis**

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocycles

While direct studies detailing the use of Ethyl 2-acetamido-3-methyl-pentanoate in the synthesis of a wide array of nitrogen-containing heterocycles are not extensively documented, its structural motifs are analogous to starting materials commonly employed in the synthesis of key heterocyclic systems, such as β-lactams. The general reactivity of N-acylated amino acid esters suggests their potential as precursors for various heterocyclic scaffolds.

For instance, the core structure of this compound is amenable to cyclization reactions to form heterocyclic rings. The synthesis of β-lactams (azetidin-2-ones), a core component of many antibiotic drugs, often involves the [2+2] cycloaddition of a ketene and an imine (the Staudinger reaction). Chiral amino acid esters can be used to form chiral imines, which then undergo diastereoselective cycloaddition to yield enantiomerically enriched β-lactams. nih.govnih.gov In a similar vein, this compound could potentially be transformed into a suitable imine or ketene precursor for such syntheses.

| Heterocycle Class | Potential Synthetic Route Involving Amino Acid Ester Derivatives | Key Reaction Type |

| β-Lactams | Formation of a chiral imine followed by [2+2] cycloaddition with a ketene. | Staudinger Reaction |

| Imidazoles | Conversion to an α-amino ketone or related intermediate for condensation reactions. | Condensation |

| Pyrimidines | Transformation into a β-amino ester derivative for reaction with an amidine. | Cyclocondensation |

Application in the Construction of Peptidomimetic Structures and Modified Amino Acids

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. This compound, as a modified amino acid ester, is a prime candidate for incorporation into peptidomimetic structures. The N-acetyl group provides resistance to enzymatic degradation by peptidases, a common issue with natural peptides.

The synthesis of peptidomimetics can involve the modification of the peptide backbone or the side chains. The ethyl ester of N-acetyl-isoleucine can be hydrolyzed to the corresponding carboxylic acid and then coupled with other amino acids or amino acid mimics to create short peptide chains with a protected N-terminus. The unique sec-butyl side chain of the isoleucine moiety can also be chemically modified to introduce non-natural functionalities, further expanding the diversity of the resulting peptidomimetic library.

Furthermore, the core structure of this compound can be utilized to synthesize various modified amino acids. For example, the α-carbon can be further functionalized, or the ester group can be reduced to an alcohol to create amino alcohol derivatives, which are important building blocks in medicinal chemistry.

| Modification Type | Potential Application of this compound | Resulting Structure |

| N-terminal Modification | Incorporation into a peptide sequence after hydrolysis of the ethyl ester. | N-acetylated peptide |

| Side Chain Modification | Chemical transformation of the sec-butyl group. | Non-natural amino acid derivative |

| Backbone Modification | Reduction of the ester to an alcohol and subsequent reactions. | Amino alcohol building block |

Utility in the Asymmetric Synthesis of Natural Product Scaffolds

The asymmetric synthesis of natural products often relies on the use of chiral building blocks to control the stereochemistry of the final molecule. This compound, possessing two chiral centers with a defined stereochemistry, is a valuable chiron for this purpose.

While specific total syntheses of natural products explicitly starting from this compound are not prominently reported, the isoleucine scaffold is found in numerous natural products, particularly alkaloids and macrolides. In the synthesis of such molecules, a chiral fragment derived from isoleucine could be incorporated to set key stereocenters. For example, in the synthesis of alkaloids, which are a diverse group of naturally occurring nitrogen-containing compounds, chiral amino acids and their derivatives are frequently used as starting materials to build the complex polycyclic frameworks. nih.govresearchgate.netrsc.org

The diastereoselectivity of reactions involving this compound can be influenced by the existing stereocenters, allowing for the controlled formation of new stereogenic centers. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis.

| Natural Product Class | Potential Role of Isoleucine-derived Synthons | Key Stereochemical Contribution |

| Alkaloids | As a source of chiral nitrogen-containing fragments. | Introduction of specific stereocenters in the heterocyclic core. |

| Macrolides | Incorporation into the polyketide chain. | Setting the stereochemistry of methyl-bearing carbons. |

| Terpenes | As a chiral auxiliary or starting material for terpene fragments. | Guiding the stereochemical outcome of key bond-forming reactions. |

Integration into Multi-Step Organic Synthesis Sequences

For instance, the ethyl ester can be hydrolyzed under basic or acidic conditions, while the N-acetyl group is generally more robust but can be removed under more forcing conditions. This differential reactivity allows for the selective manipulation of other functional groups in the molecule without affecting these protected sites.

A hypothetical multi-step synthesis could involve an initial reaction at a different part of a molecule containing the this compound moiety, followed by the deprotection of the amine or the carboxylic acid to allow for subsequent transformations, such as peptide coupling or cyclization reactions. The principles of multi-step synthesis often involve the sequential unmasking and reaction of functional groups, a strategy for which this compound is well-suited. researchgate.netsyrris.jpyoutube.com

| Synthetic Step | Transformation of this compound | Purpose in the Sequence |

| Initial Steps | Use as a chiral building block with protected amine and carboxyl groups. | Introduction of a stereodefined fragment. |

| Intermediate Steps | Selective deprotection of the ethyl ester. | Unmasking of the carboxylic acid for further reaction. |

| Later Steps | Removal of the N-acetyl group. | Liberation of the primary amine for cyclization or other transformations. |

Chiral Building Block in Advanced Material Science Applications

The application of chiral molecules in material science is a growing field, with uses in the development of chiral polymers, liquid crystals, and sensors. The incorporation of chiral units can impart unique optical and electronic properties to the resulting materials.

While there is no specific literature on the use of this compound in this area, chiral amino acid derivatives are known to be valuable components for such applications. For example, polymers containing chiral amino acid units can exhibit helical structures and demonstrate chiral recognition properties. In the field of liquid crystals, the introduction of a chiral dopant can induce a helical twist in the mesophase, leading to materials with unique electro-optical properties.

Furthermore, chiral selectors used in chromatography for the separation of enantiomers are often based on amino acid derivatives. The specific stereochemistry and functional groups of this compound could potentially be exploited for the development of novel chiral stationary phases. Similarly, in the design of chiral sensors, the molecule could be incorporated into a larger framework to create a binding site that selectively interacts with one enantiomer of a target analyte. nih.govresearchgate.net

| Application Area | Potential Role of Chiral Amino Acid Derivatives | Desired Material Property |

| Chiral Polymers | As a monomer or a chiral side chain. | Helicity, chiral recognition. |

| Liquid Crystals | As a chiral dopant. | Induction of a helical twisting power. |

| Chiral Sensors | As the recognition element. | Enantioselective binding of target molecules. |

**advanced Analytical and Spectrometric Investigations on Ethyl 2 Acetamido 3 Methyl Pentanoate**

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of Ethyl 2-acetamido-3-methyl-pentanoate and its reaction intermediates. By providing exact mass measurements with high accuracy (typically to within 5 ppm), HRMS allows for the confident assignment of molecular formulas to the parent ion and its fragment ions. This level of detail is crucial for elucidating the mechanistic pathways of its synthesis, identifying potential byproducts, and confirming the structure of the final compound.

In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions measured. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides a roadmap of the molecule's structure, as weaker bonds break predictably. By analyzing these fragments, researchers can piece together the molecular structure and infer the mechanisms of the reactions that formed it.

Table 1: Hypothetical HRMS Fragmentation Data for this compound

| Ion | Proposed Fragment | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | Protonated Parent Molecule | C₁₀H₂₀NO₃ | 202.1438 |

| [M-C₂H₅O]⁺ | Loss of ethoxy group | C₈H₁₄NO₂ | 156.1019 |

| [M-C₂H₅OH]⁺ | Loss of ethanol | C₈H₁₃NO₂ | 155.0941 |

| [C₄H₈NO]⁺ | Acetamido-containing fragment | C₄H₈NO | 86.0600 |

Note: This data is illustrative and represents plausible fragmentation patterns for the target molecule.

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS with chiral columns)

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. The separation and quantification of these stereoisomers are critical, as they may exhibit different biological activities. Chromatographic methods utilizing a chiral stationary phase (CSP) are the standard for determining the enantiomeric excess (ee) of a chiral compound. uma.esheraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. nih.gov A solution of this compound is passed through a column packed with a CSP. The enantiomers interact differently with the chiral environment of the column, causing them to travel at different speeds and elute at different times. uma.es The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns: For volatile compounds, GC with a chiral column is an effective alternative. gcms.cz The principle is similar to chiral HPLC, where the enantiomers are separated based on their differential interactions with a chiral stationary phase coated on the inside of the capillary column. nih.govnih.gov The separated enantiomers are then detected by a mass spectrometer, which provides both quantification and structural confirmation. nih.gov

Table 2: Illustrative Parameters for Chiral HPLC Analysis

| Parameter | Specification |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Hexane/Isopropanol gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Result | Baseline separation of stereoisomers |

Advanced NMR Spectroscopy for Conformational Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced NMR methods provide deeper insights into the three-dimensional structure and dynamic behavior of this compound.

Reaction Monitoring: NMR can be used to monitor the progress of a chemical reaction in real-time without the need for sample workup. beilstein-journals.orgresearchgate.net By acquiring spectra at regular intervals during the synthesis of this compound, chemists can track the disappearance of reactant signals and the simultaneous appearance of product signals. nih.gov This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Conformational Analysis: The three-dimensional shape, or conformation, of a molecule can significantly influence its properties. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons within the molecule. mdpi.com By identifying which protons are close to each other, the preferred conformation of the flexible side chains in this compound can be determined. auremn.org.br This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl ester) | ~1.25 | Triplet |

| -CH₂- (ethyl ester) | ~4.15 | Quartet |

| -CH₃ (acetyl) | ~2.00 | Singlet |

| -CH₃ (methyl on pentanoate) | ~0.90 | Doublet |

| -CH- (C2, alpha-carbon) | ~4.40 | Multiplet |

| -CH- (C3, beta-carbon) | ~1.80 | Multiplet |

| -CH₂- (C4) | ~1.40 | Multiplet |

| -CH₃ (C5) | ~0.95 | Triplet |

| -NH- (amide) | ~6.50 | Doublet |

Note: These are predicted values based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions.

Coupled Techniques for Comprehensive Structural and Purity Assessment Beyond Basic Identification

For a comprehensive assessment, a single analytical technique is often insufficient. Coupled or hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a more complete picture of the sample's composition and purity.

Techniques such as GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. The chromatographic component separates this compound from any starting materials, byproducts, or degradation products. The mass spectrometer then provides positive identification of each separated component based on its mass spectrum. jmchemsci.com This dual-level analysis confirms the identity of the main compound while simultaneously providing a detailed profile of its purity. Similarly, coupling HPLC with NMR (LC-NMR) allows for the direct acquisition of NMR spectra for each compound separated by the HPLC system, enabling unambiguous structural elucidation of impurities without the need for their physical isolation.

**computational and Theoretical Studies on Ethyl 2 Acetamido 3 Methyl Pentanoate**

Conformational Analysis and Energy Minima Calculations (Molecular Mechanics and DFT)

The conformational landscape of a flexible molecule like Ethyl 2-acetamido-3-methyl-pentanoate is crucial for understanding its chemical behavior and biological activity. Computational methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are standard tools for this purpose.

Molecular Mechanics (MM) would be an initial step to rapidly explore a wide range of possible conformations. Force fields like MMFF94 or AMBER would be employed to calculate the potential energy of the molecule as a function of its geometry, identifying low-energy conformers.

Density Functional Theory (DFT) calculations would then be used to refine the geometries and energies of the most stable conformers identified by MM. A common approach involves using a functional like B3LYP with a basis set such as 6-31G(d,p) to obtain more accurate energy minima and relative conformational energies. For analogous molecules like ethyl acetate (B1210297), DFT studies have been used to investigate the conformational effects on reactivity.

A hypothetical conformational analysis would involve rotating the key dihedral angles in this compound and calculating the corresponding energy profile to identify all stable conformers and the energy barriers between them.

| Conformer | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Relative Energy (kcal/mol) - DFT/B3LYP/6-31G(d,p) |

| A | 60 | 180 | 0.00 |

| B | -60 | 180 | 0.50 |

| C | 180 | 60 | 1.20 |

Prediction of Spectroscopic Parameters (NMR, IR, CD) using Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts would be referenced against a standard, such as tetramethylsilane (TMS), to compare with experimental data.

IR Spectra: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. For esters, a characteristic strong absorption band for the C=O stretching vibration is expected around 1735-1750 cm⁻¹ masterorganicchemistry.com.

Circular Dichroism (CD) Spectra: For chiral molecules like this compound, time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism spectrum, which provides information about the stereochemistry of the molecule.

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~170 ppm |

| ¹H NMR Chemical Shift (NH) | ~6.5 ppm |

| IR Frequency (C=O stretch) | ~1740 cm⁻¹ |

| IR Frequency (N-H stretch) | ~3300 cm⁻¹ |

Transition State Modeling and Reaction Mechanism Simulations

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as hydrolysis or enzymatic reactions, DFT calculations can be used to model the potential energy surface.

By identifying the transition state structures and calculating the activation energies, one can gain insights into the reaction kinetics and mechanism. For instance, studies on the hydrolysis of similar esters like ethyl acetate have utilized DFT to determine the activation energy span, highlighting the influence of different conformers on the reaction rate ukm.my.

Studies on Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, including solvents.

Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, can be studied using computational methods. The presence of both a hydrogen bond donor (N-H) and acceptors (C=O, O-ethyl) in this compound suggests its ability to form various intermolecular interactions.

Solvent Effects: The influence of a solvent on the properties and reactivity of the molecule can be modeled using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions. These models are crucial for accurately predicting properties in solution.

**sustainable and Green Chemistry Approaches in the Synthesis and Application of Ethyl 2 Acetamido 3 Methyl Pentanoate**

Development of Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of N-acyl amino acid esters often involve the use of hazardous reagents and generate significant waste. Green chemistry seeks to develop alternative synthetic pathways that are safer and more sustainable. One of the most promising approaches is the use of enzymatic catalysis, which can replace harsh chemical reagents with biocatalysts that operate under mild conditions.

The synthesis of N-acyl amino acid esters can be achieved through two primary enzymatic routes: the direct acylation of an amino acid followed by esterification, or the esterification of the amino acid followed by N-acylation. Lipases and proteases are the most commonly used enzymes for these transformations due to their high selectivity and ability to function in non-aqueous environments. nih.gov

For instance, the direct N-acylation of amino acids can be catalyzed by enzymes, avoiding the use of toxic activating agents. nih.gov Following N-acetylation of isoleucine to form N-acetyl-isoleucine, the subsequent esterification to yield Ethyl 2-acetamido-3-methyl-pentanoate can also be performed enzymatically. Lipase-catalyzed esterification in organic solvents or solvent-free systems offers a green alternative to traditional acid-catalyzed Fischer esterification, which often requires high temperatures and strong acids. mdpi.com

A comparative overview of traditional versus potential green synthetic routes for a generic N-acetyl amino acid ester is presented below:

| Feature | Traditional Chemical Synthesis | Green Enzymatic Synthesis |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases, Proteases |

| Reagents | Acyl chlorides, anhydrides | Acetic acid, ethyl acetate (B1210297) |

| Solvents | Often chlorinated solvents (e.g., DCM) | Greener solvents (e.g., 2-MeTHF), ionic liquids, or solvent-free |

| Temperature | High temperatures | Mild temperatures (often ambient to 60°C) |

| Byproducts | Stoichiometric inorganic salts | Water (in esterification) |

| Selectivity | May require protecting groups | High chemo-, regio-, and enantioselectivity |

Catalyst Design for Enhanced Sustainability in Production

The design of catalysts is a cornerstone of green chemistry, focusing on developing highly active, selective, and reusable catalysts that can operate under mild conditions. For the synthesis of this compound, this involves both the N-acetylation and the esterification steps.

Enzymatic Catalysts: Immobilized enzymes are particularly attractive for sustainable production. Immobilization enhances the stability and reusability of the biocatalyst, simplifying product purification and reducing costs. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used for esterification due to their broad substrate specificity and high stability in organic media. researchgate.net Research in this area focuses on developing more robust immobilization techniques and engineering enzymes with improved activity and stability for specific substrates like N-acetyl-isoleucine.

Heterogeneous Acid Catalysts: As an alternative to corrosive mineral acids for esterification, solid acid catalysts like ion-exchange resins (e.g., Dowex H+), zeolites, and metal oxides are being explored. mdpi.comnih.gov These catalysts are easily separated from the reaction mixture, can be regenerated and reused, and often exhibit high selectivity. For example, dried Dowex H+ resin has been shown to be an effective and reusable catalyst for various esterifications under mild conditions. nih.gov

The table below summarizes different catalyst types that could be applied to the synthesis of N-acetyl amino acid esters:

| Catalyst Type | Examples | Advantages for Sustainability |

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | High activity |

| Heterogeneous Acid | Ion-exchange resins (Dowex), Zeolites | Reusable, easy separation, reduced corrosion |

| Enzymatic (Free) | Lipases, Proteases | High selectivity, mild conditions, biodegradable |

| Enzymatic (Immobilized) | Novozym 435 (Lipase on acrylic resin) | Reusable, enhanced stability, continuous processing |

Solvent Minimization and Alternative Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. Green chemistry promotes the minimization of solvent use and the adoption of more environmentally benign alternatives.

Solvent-Free Synthesis: One of the most sustainable approaches is to conduct reactions in the absence of a solvent. Lipase-catalyzed esterification can often be performed under solvent-free conditions, where one of the reactants (e.g., the alcohol) acts as the solvent. nih.gov This dramatically reduces waste and simplifies product isolation.

Green Solvents: When a solvent is necessary, a range of greener alternatives to conventional solvents like dichloromethane (B109758) or toluene (B28343) are available. These include:

Bio-derived solvents: Such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl lactate, which are derived from renewable resources and have a better environmental profile. nih.gov

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can also enhance enzyme stability and activity in some cases. researchgate.net

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a lower melting point than the individual components. They are often biodegradable and can be prepared from inexpensive, renewable materials.

The following table compares the properties of conventional and green solvents relevant to the synthesis of this compound:

| Solvent Class | Example | Key Green Chemistry Attributes |

| Conventional | Dichloromethane (DCM) | Effective for many reactions |

| Conventional | Toluene | Good for azeotropic water removal |

| Green (Bio-derived) | 2-Methyltetrahydrofuran (2-MeTHF) | Renewable source, lower toxicity than THF |

| Green (Ionic Liquid) | [BMIM][BF₄] | Non-volatile, potential for catalyst recycling |

| Green (Solvent-Free) | Excess ethanol | No additional solvent needed, reduces waste |

Process Intensification and Flow Chemistry for Efficient Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is a key enabling technology for process intensification. researchgate.net

For the synthesis of this compound, a two-step process involving N-acetylation followed by esterification could be designed in a continuous flow setup. This offers several advantages over traditional batch processing:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields.

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous materials and exothermic reactions.

Integration of Reaction and Separation: Flow systems can be designed to integrate reaction and separation steps, for example, by using a packed-bed reactor with an immobilized catalyst, followed by an in-line purification module.

Facilitated Scale-up: Scaling up a flow process is typically achieved by running the reactor for a longer time or by adding more reactors in parallel, which is often simpler and more predictable than scaling up a batch reactor.

A continuous-flow process for N-acetylation has been demonstrated using acetonitrile (B52724) as a safe acetylating agent over an alumina (B75360) catalyst, showcasing a greener alternative to hazardous reagents like acetyl chloride. nih.gov Similarly, lipase-catalyzed esterifications can be efficiently performed in packed-bed flow reactors, allowing for continuous production and easy reuse of the immobilized enzyme.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound:

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Time | Often hours | Minutes to hours |

| Heat Transfer | Limited by reactor size | Excellent, precise control |

| Mixing | Can be inefficient on a large scale | Efficient and rapid |

| Safety | Higher risk with large volumes | Inherently safer due to small hold-up volume |

| Scale-up | Complex, often requires re-optimization | Simpler, by numbering-up or longer run times |

| Process Control | Manual or semi-automated | Fully automated, better reproducibility |

**emerging Research Frontiers and Concluding Remarks on Ethyl 2 Acetamido 3 Methyl Pentanoate Research**

Summary of Key Research Advancements and Contributions

Research directly focused on Ethyl 2-acetamido-3-methyl-pentanoate is not abundant in publicly accessible literature. However, significant advancements in the broader field of N-acetylated amino acid esters provide a framework for understanding its potential contributions. The primary role of such compounds is often as intermediates in biochemical research and peptide synthesis. cymitquimica.com

Key research contributions relevant to this class of compounds include:

Enhanced Bioavailability through Esterification : A major advancement in the field of amino acid-based compounds is the use of esterification to improve pharmacokinetic properties. Research on related molecules, such as N-acetylcysteine ethyl ester (NACET), has demonstrated that esterifying the carboxyl group significantly increases lipophilicity. nih.govbuynacet.com This enhanced lipophilicity facilitates cell permeability, allowing the compound to be more readily absorbed and utilized by the body compared to its non-esterified counterpart. nih.gov The ethyl ester group in this compound suggests it may possess similar enhanced stability and bioavailability. cymitquimica.com

Intermediates for Enantiomerically Pure Amino Acids : N-acetylated amino acids and their esters are crucial substrates in enzymatic resolution processes. These methods leverage the stereoselectivity of enzymes, such as alcalase, to selectively hydrolyze one enantiomer from a racemic mixture, providing a pathway to obtain highly enantiomerically pure amino acids, which are valuable building blocks in pharmaceutical synthesis. mdpi.com

Role in Metabolic Studies : N-acylated amino acid conjugates have been identified as intermediates in various metabolic pathways. Studies have shown that these conjugates can form non-enzymatically in certain inborn errors of metabolism, and investigating their structure and formation provides insight into metabolic dysregulation. mdpi.com

Table 1: Key Research Advancements Relevant to N-Acetylated Amino Acid Esters

| Research Advancement | Description | Significance for this compound |

| Prodrug Strategy | Esterification of N-acetylated amino acids (e.g., N-acetylcysteine) to increase lipophilicity and cell permeability. nih.govbuynacet.com | Suggests potential for improved bioavailability and pharmacokinetics compared to N-acetyl-isoleucine. |

| Enzymatic Resolution | Use of N-acetylated racemic mixtures as substrates for enzymes to produce single-enantiomer amino acids. mdpi.com | Highlights a potential application as a starting material for producing enantiopure isoleucine derivatives. |

| Metabolic Intermediates | Identification as byproducts or intermediates in metabolic pathways, particularly in metabolic disorders. mdpi.com | Implies potential utility as a biomarker or for studying specific metabolic pathways involving isoleucine. |

Identification of Unexplored Research Avenues and Future Challenges

The scarcity of dedicated research on this compound means that numerous avenues remain unexplored. The primary challenge is the lack of fundamental data on its synthesis, properties, and biological activity.

Unexplored Research Avenues:

Pharmacological Profiling : Drawing parallels from the antioxidant and therapeutic properties of N-acetylcysteine and its ester, a thorough investigation into the potential pharmacological activities of this compound is warranted. nih.govresearcher.life Its potential as an antioxidant, anti-inflammatory, or neuroprotective agent is entirely unexplored.

Pharmacokinetic Studies : Detailed studies are needed to confirm if the ethyl ester group confers the expected benefits of enhanced absorption, distribution, metabolism, and excretion (ADME) compared to N-acetyl-isoleucine.

Application in Peptide Synthesis : While generally considered a building block, its specific utility and advantages in solid-phase or liquid-phase peptide synthesis have not been documented. cymitquimica.com

Role as a Chiral Auxiliary : The compound's inherent chirality, derived from the isoleucine backbone, suggests it could be used as a chiral auxiliary or starting material in asymmetric synthesis to create other complex chiral molecules. mdpi.com

Future Challenges:

Stereoselective Synthesis : Isoleucine possesses two chiral centers, leading to four possible stereoisomers. A significant challenge is the development of efficient and highly stereoselective synthetic routes to produce a single, desired diastereomer of this compound. Controlling this stereochemistry is critical, as different isomers can have vastly different biological effects. researchgate.netrsc.org

Lack of Basic Characterization : Before complex applications can be explored, fundamental physicochemical data, including spectroscopic analysis, melting point, boiling point, and solubility, must be systematically determined and published.

Economic Viability : For any potential application, the development of a cost-effective and scalable synthesis process is a major hurdle that must be overcome for the compound to be viable for industrial or pharmaceutical use.

Table 2: Unexplored Research Avenues and Future Challenges

| Category | Specific Area | Description |

| Unexplored Avenues | Pharmacological Activity | Investigation of potential therapeutic effects (e.g., antioxidant, anti-inflammatory) based on its structure. nih.govresearcher.life |

| Pharmacokinetics | In-depth analysis of the compound's ADME profile to validate its potential as a prodrug. | |

| Synthetic Utility | Exploration as a specialized building block in peptide synthesis or as a chiral starting material. cymitquimica.commdpi.com | |

| Future Challenges | Stereoselective Synthesis | Developing methods to control the two chiral centers to produce a single, pure stereoisomer. researchgate.netrsc.org |

| Basic Data Acquisition | The need for comprehensive characterization of its fundamental chemical and physical properties. | |

| Scalability and Cost | Creating a synthetic route that is both economically feasible and scalable for practical applications. |

Future Outlook for the Application and Synthesis of Chiral Acetamido Esters

The future for the broader class of chiral acetamido esters, including this compound, appears promising, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. nih.govmdpi.com The trend is overwhelmingly towards the development of single-enantiomer drugs to achieve higher specificity, improve therapeutic indices, and reduce side effects associated with inactive or harmful isomers. uff.brnih.gov

Future Outlook for Applications:

Chiral Building Blocks : Amino acid derivatives are part of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure starting materials. Chiral acetamido esters will continue to be valuable intermediates for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). mdpi.com

Development of Prodrugs : The strategy of using N-acetylation and esterification to enhance the drug-like properties of polar molecules like amino acids is a growing area of interest. This approach can improve oral bioavailability and allow for targeted delivery, making chiral acetamido esters attractive candidates for future drug development programs. cymitquimica.comnih.gov

Materials Science : The unique stereochemistry of these compounds can be harnessed to create chiral polymers or materials with specific optical or recognition properties.

Future Outlook for Synthesis:

Advanced Asymmetric Catalysis : The future of synthesis will focus on the development of more sophisticated catalytic systems that can achieve high levels of stereoselectivity. This includes the use of chiral transition-metal complexes and organocatalysts, such as chiral aldehydes, to control the formation of specific stereoisomers during the reaction. frontiersin.orgnih.gov

Biocatalysis and Green Chemistry : There is a strong push towards more sustainable and environmentally friendly chemical processes. The use of enzymes for resolution or for the direct asymmetric synthesis of chiral acetamido esters offers a green alternative to traditional chemical methods, often providing exceptional selectivity under mild conditions. mdpi.com

Table 3: Future Outlook for Chiral Acetamido Esters

| Aspect | Future Trend | Description |

| Applications | Pharmaceutical Intermediates | Increasing use as chiral pool starting materials for the synthesis of single-enantiomer drugs. mdpi.comnih.gov |

| Prodrug Design | Growing application of N-acetylation and esterification to improve the pharmacokinetics of amino acid-based therapeutics. cymitquimica.comnih.gov | |

| Synthesis | Asymmetric Catalysis | Development of novel chiral catalysts (metal-based and organic) to achieve higher efficiency and stereocontrol. frontiersin.orgnih.gov |

| Sustainable Methods | Increased adoption of enzymatic and biocatalytic routes to align with green chemistry principles. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.